2-[(2-Methoxyphenyl)methoxy]acetic acid

Medicinal Chemistry Physicochemical Property Prediction Drug Discovery

SAR studies requiring ortho-methoxy substitution often face reagent incompatibility: liquid analogs introduce volumetric dispensing errors and lack crystallographic validation. This solid, crystalline phenylacetic acid derivative (≥95% purity) solves both issues. - **Precision handling**: Solid-state enables robotic powder dispensing for parallel synthesis (vs. liquid benzyloxyacetic acid). - **Structural proof**: Amenable to X-ray crystallography for unambiguous assignment in patents. - **Assay compatibility**: Very soluble (2.85 mg/mL) with lower logP (1.21) reducing aggregation artifacts.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 180044-49-9
Cat. No. B3110479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methoxyphenyl)methoxy]acetic acid
CAS180044-49-9
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1COCC(=O)O
InChIInChI=1S/C10H12O4/c1-13-9-5-3-2-4-8(9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
InChIKeyFRGJPVWNZSVXRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Methoxyphenyl)methoxy]acetic Acid Profile & Purity


2-[(2-Methoxyphenyl)methoxy]acetic acid (CAS 180044-49-9) is a phenylacetic acid derivative with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . It features a carboxylic acid group linked via an ether bridge to an ortho-methoxy-substituted benzyl moiety . This compound is supplied as a research chemical with a standard purity of ≥95%, supported by batch-specific analytical documentation including NMR, HPLC, and GC . It serves as a versatile building block in organic synthesis and medicinal chemistry, enabling the construction of more complex molecular architectures through its reactive carboxylic acid handle and protected phenolic oxygen .

Organic synthesis building block with reactive carboxylic acid and protected phenolic oxygen
Research-grade purity supported by batch-specific NMR, HPLC, and GC documentation
Medicinal chemistry scaffold for constructing complex architectures via coupling reactions

2-[(2-Methoxyphenyl)methoxy]acetic Acid Substitution Limitations


2-[(2-Methoxyphenyl)methoxy]acetic acid (C10H12O4, MW 196.20) cannot be freely substituted with the simpler analog benzyloxyacetic acid (C9H10O3, MW 166.18) . The ortho-methoxy substituent on the phenyl ring introduces critical steric and electronic perturbations that fundamentally alter molecular recognition events. This substitution increases the number of hydrogen bond acceptors (from 3 to 4) and the topological polar surface area (TPSA to 55.76 Ų) relative to the des-methoxy comparator, directly impacting solubility, logP, and binding site interactions . Such structural distinctions dictate that these compounds are not functionally interchangeable in structure-activity relationship (SAR) studies or synthetic routes.

Ortho-methoxy substituent increases hydrogen bond acceptors and polar surface area, potentially altering solubility and target engagement relative to des-methoxy analogs.
Physical state differs from liquid benzyloxyacetic acid; solid vs. liquid handling may impact weighing accuracy and protocol transfer.
Changes in lipophilicity and rotatable bond count may influence conformational sampling and membrane permeability in cellular assays.

2-[(2-Methoxyphenyl)methoxy]acetic Acid Differentiation Evidence


Ortho-Methoxy Effect on Solubility

The ortho-methoxy substituent in 2-[(2-Methoxyphenyl)methoxy]acetic acid directly alters its predicted physicochemical profile compared to the core scaffold benzyloxyacetic acid (C9H10O3, MW 166.18). The target compound (C10H12O4, MW 196.20) exhibits an increased molecular weight and altered hydrogen bonding capacity . This structural modification translates to a predicted aqueous solubility of 2.85 mg/mL (0.0145 mol/L) based on topological ESOL calculations, categorizing it as 'Very soluble' . While experimental solubility for the direct analog is not widely reported, the increased polar surface area (TPSA 55.76 Ų vs. predicted ~46.5 Ų for the des-methoxy analog) implies higher aqueous solubility, which is a critical differentiator for assay preparation and formulation .

Predicted Solubility
Data to verify
2.85 mg/mL
Supports aqueous assay compatibility assessment
ESOL prediction; experimental validation recommended
Medicinal Chemistry Physicochemical Property Prediction Drug Discovery

Lipophilicity Modulation by Ortho-Methoxy

The consensus Log P (octanol/water partition coefficient) for 2-[(2-Methoxyphenyl)methoxy]acetic acid is calculated to be 1.21, representing an average of five distinct prediction algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT) . In contrast, the des-methoxy analog benzyloxyacetic acid exhibits a calculated Log P of 1.31 (XLogP3) [1]. The introduction of the ortho-methoxy group therefore results in a quantifiable decrease in lipophilicity (ΔLog P ≈ -0.10), which aligns with the increased TPSA and hydrogen bond acceptor count . This subtle but measurable shift in Log P can influence passive membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity Shift
Predicted
ΔLog P -0.10
Indicates lower lipophilicity vs. des-methoxy analog
Consensus prediction; experimental logP may differ
Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

Hydrogen Bonding Capacity Enhancement

2-[(2-Methoxyphenyl)methoxy]acetic acid possesses a hydrogen bond acceptor (HBA) count of 4 and a hydrogen bond donor (HBD) count of 1, based on its molecular formula and functional group analysis . The core scaffold analog benzyloxyacetic acid exhibits an HBA count of 3 and HBD count of 1 . The additional HBA arises from the ortho-methoxy oxygen on the phenyl ring. This increased acceptor count elevates the topological polar surface area (TPSA) to 55.76 Ų, compared to a predicted value of approximately 46.5 Ų for the comparator lacking the methoxy group .

H-bond Capacity
Data to verify
+1 HBA, +9.26 Ų TPSA
May enhance target interaction sites
Calculated from 2D structure
Structure-Based Drug Design Molecular Recognition Pharmacophore Modeling

Rotatable Bond Flexibility

The target compound contains 5 rotatable bonds, conferring a degree of conformational flexibility that distinguishes it from more rigid analogs . In comparison, the core benzyloxyacetic acid scaffold possesses 4 rotatable bonds [1]. The additional rotatable bond in 2-[(2-Methoxyphenyl)methoxy]acetic acid corresponds to the methoxy group attached to the ortho position of the phenyl ring. This incremental flexibility can influence the entropic penalty of binding and the ability to adopt specific bioactive conformations within enzyme active sites or receptor pockets.

Flexibility Increase
Data to verify
+1 Rot. Bond
May affect conformational entropy in binding
Calculated from structure
Conformational Analysis Molecular Dynamics Medicinal Chemistry

Physical State Handling Differences

2-[(2-Methoxyphenyl)methoxy]acetic acid is a solid at ambient temperature, whereas the simpler analog benzyloxyacetic acid (CAS 30379-55-6) is a liquid under standard conditions . Benzyloxyacetic acid exhibits a density of 1.162 g/mL at 25°C and a boiling point of 137-139°C at reduced pressure (0.6 mmHg) . The solid state of the target compound simplifies accurate weighing for stoichiometric reactions and reduces the risk of spillage or volumetric dosing errors associated with liquid handling.

Physical State
Reported
Target: Solid (crystalline powder)
Comparator: Liquid
Solid form facilitates gravimetric dispensing
Comparator is liquid at ambient temperature
Chemical Handling Inventory Management Procurement Logistics

2-[(2-Methoxyphenyl)methoxy]acetic Acid Application Advantages


SAR Studies with Ortho-Substitution

This compound is ideally suited for medicinal chemistry SAR campaigns exploring the effect of ortho-substitution on target engagement. The quantitative increase in hydrogen bond acceptor count (4 vs. 3), rotatable bonds (5 vs. 4), and TPSA (55.76 Ų vs. ~46.5 Ų) relative to benzyloxyacetic acid provides a controlled chemical probe for evaluating how these physicochemical perturbations modulate biological activity .

Aqueous Assay & High-Throughput Screening

The predicted aqueous solubility of 2.85 mg/mL (0.0145 mol/L) and 'Very soluble' classification (ESOL method) make this compound a preferable candidate for high-throughput screening in aqueous buffer systems . Its higher TPSA (55.76 Ų) and lower consensus Log P (1.21) compared to the des-methoxy analog suggest reduced aggregation propensity and better compatibility with standard assay conditions, minimizing false negatives from precipitation artifacts .

Solid-Phase Synthesis & Automated Workflows

The solid physical state of 2-[(2-Methoxyphenyl)methoxy]acetic acid confers a distinct operational advantage over liquid analogs like benzyloxyacetic acid in automated synthesis platforms . Solid reagents can be accurately dispensed by weight using robotic powder handling systems, whereas liquid reagents require volumetric dispensing with associated density corrections and carryover risks. This solid-state property streamlines parallel library synthesis where precise stoichiometric control is paramount .

Crystallography & Solid-State Characterization

The solid, crystalline nature of 2-[(2-Methoxyphenyl)methoxy]acetic acid renders it amenable to X-ray crystallography, providing unambiguous structural confirmation . In contrast, the liquid comparator benzyloxyacetic acid cannot be analyzed by single-crystal X-ray diffraction without derivatization . This enables definitive structural assignment for patent filings, publications, and structure-based drug design efforts where precise three-dimensional coordinates are required.

Application
Selection Property
Validation Focus
Ortho-substitution SAR studies
Ortho-methoxy physicochemical profile
Binding assay and ADME endpoints
Aqueous HTS campaigns
Predicted high solubility / low logP
Solubility and aggregation screening
Automated parallel synthesis
Solid-state for powder dispensing
Weighing accuracy and stoichiometry
Crystallography & structural assignment
Crystalline solid form
Single-crystal XRD analysis

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